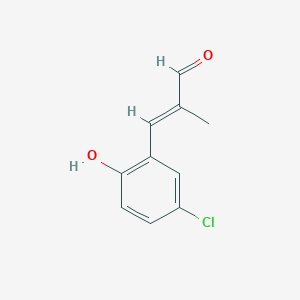

(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde

Descripción

(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde is an α,β-unsaturated aldehyde featuring a 5-chloro-2-hydroxyphenyl substituent and a methyl group at the α-position of the acrylaldehyde backbone. The (E)-configuration denotes a trans arrangement of the phenyl and methyl groups across the double bond, which influences its electronic properties and reactivity.

Propiedades

IUPAC Name |

(E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(6-12)4-8-5-9(11)2-3-10(8)13/h2-6,13H,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOJOPIJARRCBE-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=CC(=C1)Cl)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=C(C=CC(=C1)Cl)O)/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with an appropriate methylacrylate derivative. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylic acid.

Reduction: 3-(5-Chloro-2-hydroxyphenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 197.03639 | 138.7 |

| [M+Na]+ | 219.01833 | 152.4 |

| [M+NH4]+ | 214.06293 | 146.9 |

| [M+K]+ | 234.99227 | 145.6 |

| [M-H]- | 195.02183 | 140.0 |

| [M+Na-2H]- | 217.00378 | 144.9 |

| [M]+ | 196.02856 | 141.2 |

| [M]- | 196.02966 | 141.2 |

Medicinal Chemistry

(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde has shown potential in medicinal chemistry due to its structural similarity to other bioactive compounds. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the hydroxyl group may enhance its interaction with cellular targets involved in cancer progression.

Agrochemicals

The compound's reactive aldehyde group suggests potential applications in the synthesis of agrochemicals, particularly as a building block for herbicides or pesticides.

Case Study: Herbicide Development

Studies have explored the modification of phenolic compounds to create herbicides that target specific plant pathways. The chlorinated phenol structure may contribute to herbicidal efficacy against certain weeds.

Materials Science

In materials science, (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde can be utilized in the formulation of polymers or coatings due to its reactive double bond.

Case Study: Polymer Synthesis

Research has investigated the polymerization of similar acrylaldehydes to create thermosetting resins with enhanced thermal stability and mechanical properties, suitable for industrial applications.

Analytical Chemistry

The compound can serve as a standard in analytical chemistry for developing methods to quantify similar compounds in complex mixtures.

Case Study: Chromatographic Techniques

Studies have employed chromatographic techniques to analyze environmental samples for phenolic compounds, using derivatives like (E)-3-(5-chloro-2-hydroxyphenyl)-2-methylacrylaldehyde as calibration standards.

Mecanismo De Acción

The mechanism of action of (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their function.

Comparación Con Compuestos Similares

Key Observations :

- The 5-chloro-2-hydroxyphenyl moiety is conserved across several analogs, suggesting a role in bioactivity (e.g., antimicrobial or antityrosinase effects) .

Physicochemical and Spectroscopic Properties

- Solubility : The hydroxyl and aldehyde groups may improve aqueous solubility compared to purely aromatic analogs, though the chloro and methyl groups could counteract this by increasing hydrophobicity.

- Spectroscopy :

- ¹H-NMR : The E-configuration would produce a deshielded aldehyde proton (~9.5–10.5 ppm) and distinct coupling patterns for the α,β-unsaturated system (J ≈ 12–16 Hz for trans protons) .

- MS : A molecular ion peak [M]⁺ at m/z 210–215 is anticipated, with fragmentation patterns reflecting loss of Cl (∼35 amu) and CH₃CO groups .

Research Findings and Implications

Actividad Biológica

(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antioxidant properties, effects on enzyme modulation, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro-substituted phenolic moiety attached to a methylacrylaldehyde backbone. The presence of the hydroxyl group on the aromatic ring enhances its reactivity and biological activity.

1. Antioxidant Activity

Recent studies have demonstrated that (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde exhibits significant antioxidant properties. The antioxidant activity was evaluated using the DPPH radical scavenging method, which is a standard assay for assessing the ability of compounds to donate electrons or hydrogen atoms to neutralize free radicals.

- DPPH Scavenging Activity : The compound showed a high percentage of DPPH radical scavenging ability, indicating its potential as a natural antioxidant. For comparison, ascorbic acid was used as a positive control with an efficiency of 88.6%, while the tested compound demonstrated comparable results .

2. Modulation of Enzyme Activity

The compound has also been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in the catabolism of tryptophan through the kynurenine pathway.

- Mechanism of Action : By inhibiting these enzymes, (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde may help in modulating immune responses and could be beneficial in conditions where tryptophan depletion is implicated, such as cancer and immune disorders .

Case Study 1: Antioxidant Efficacy

A study conducted on various derivatives of phenolic compounds, including (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde, reported that modifications in the structure could lead to enhanced antioxidant activity. The findings suggested that compounds with similar structural motifs could be optimized for higher efficacy against oxidative stress .

Case Study 2: Enzyme Inhibition

In another research effort focusing on IDO and TDO modulation, it was found that certain derivatives of phenolic compounds exhibited inhibitory effects on these enzymes. The implications of this study suggest that (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde could be explored further for therapeutic applications in cancer treatment by restoring tryptophan levels and enhancing immune function .

Research Findings Summary

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Radical Scavenging | High scavenging ability comparable to ascorbic acid |

| Enzyme Inhibition | Enzyme assays on IDO/TDO | Potential inhibitor; may enhance immune response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.